Pyrrobutamine
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Overview
Description
Pyrrobutamine is an antihistamine and anticholinergic compound. It is known for its ability to block histamine H1 receptors, which makes it effective in treating allergic reactions. The chemical formula for this compound is C20H22ClN, and it has a molar mass of 311.85 g/mol .
Mechanism of Action
Target of Action
Pyrrobutamine is a potent H1-antihistamine . H1-antihistamines interfere with the agonist action of histamine at the H1 receptor .
Mode of Action
As an h1-antihistamine, it likely works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Biochemical Pathways
This compound is involved in the This compound H1-antihistamine action pathway . This pathway is associated with the attenuation of the inflammatory process in order to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .
Result of Action
The result of this compound’s action is the attenuation of the inflammatory process, which helps to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .
Action Environment
Like other drugs, its action and efficacy could potentially be influenced by a variety of factors, including the patient’s overall health, age, diet, and the presence of other medications .
Biochemical Analysis
Biochemical Properties
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and subsequent metabolic effects . Additionally, it can bind to specific receptors, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can act as an enzyme inhibitor or activator, depending on the nature of the interaction and the target enzyme. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes beyond a certain dosage level. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, interactions with cofactors and other metabolic enzymes can modulate the compound’s metabolic flux and metabolite levels, contributing to its diverse biological effects.
Transport and Distribution
The transport and distribution of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues. The compound’s transport and distribution properties are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrobutamine involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Pyrrobutamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Pyrrobutamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Investigated for its potential therapeutic applications in treating allergies and other histamine-related conditions.
Industry: Used in the formulation of pharmaceutical products and as a standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another antihistamine with similar H1 receptor-blocking properties.
Chlorpheniramine: A compound with similar antihistamine effects but different chemical structure.
Promethazine: An antihistamine with additional antiemetic and sedative properties.
Uniqueness
Pyrrobutamine is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Its combination of antihistamine and anticholinergic properties makes it effective in treating a range of allergic symptoms .
Properties
CAS No. |
91-82-7 |
---|---|
Molecular Formula |
C20H22ClN |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine |
InChI |
InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12- |
InChI Key |
WDYYVNNRTDZKAZ-UNOMPAQXSA-N |
SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Isomeric SMILES |
C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
melting_point |
48.5 °C |
91-82-7 | |
Related CAS |
135-31-9 (phosphate[1:2] salt) 93777-57-2 (naphthalene disulfonate salt/solvate) |
Synonyms |
1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |
Origin of Product |
United States |
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